molecular formula C12H10ClN3O2 B1420483 Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate CAS No. 1150163-89-5

Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate

Cat. No.: B1420483
CAS No.: 1150163-89-5
M. Wt: 263.68 g/mol
InChI Key: PTDABCBHVHXZRI-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is definitively established as this compound. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyrimidine ring serves as the parent structure. The numbering system begins with the nitrogen atoms in the pyrimidine ring occupying positions 1 and 3, with the carbon atoms sequentially numbered to position 6. The structural designation clearly indicates the presence of an amino group at position 2 of the pyrimidine ring, a 3-chlorophenyl substituent at position 4, and a carboxylate ester group at position 5.

The molecular structure can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is documented as COC(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Cl)N. The International Chemical Identifier string provides a more comprehensive structural description as InChI=1S/C12H10ClN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16). The corresponding International Chemical Identifier Key, which serves as a unique molecular identifier, is PTDABCBHVHXZRI-UHFFFAOYSA-N.

The structural formula reveals a pyrimidine ring system with specific substitution patterns that define the compound's chemical identity. The 3-chlorophenyl group is attached directly to the pyrimidine ring through a carbon-carbon bond, while the methyl ester functionality extends from the carboxyl group at position 5. The amino group at position 2 provides additional chemical reactivity and influences the compound's overall electronic properties.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ various alternative naming conventions to ensure comprehensive cataloguing and retrieval of this compound. The Chemical Abstracts Service has indexed this compound under the systematic name 5-Pyrimidinecarboxylic acid, 2-amino-4-(3-chlorophenyl)-, methyl ester. This nomenclature emphasizes the carboxylic acid origin of the ester functionality and provides an alternative perspective on the compound's structural hierarchy. ChemSpider, a major chemical structure database, lists the compound with multiple alternative names including the French designation "2-Amino-4-(3-chlorophényl)-5-pyrimidinecarboxylate de méthyle" and the German name "Methyl-2-amino-4-(3-chlorphenyl)-5-pyrimidincarboxylat".

Commercial chemical suppliers have adopted various product-specific naming conventions while maintaining consistency with the systematic nomenclature. Combi-Blocks incorporates the compound in their catalog as HC-2272, maintaining the standard International Union of Pure and Applied Chemistry name methyl 2-amino-4-(3-chlorophenyl)-5-pyrimidinecarboxylate. Santa Cruz Biotechnology lists the compound with the catalog number sc-301000, using the identical systematic name. AK Scientific has catalogued the compound as Z7569, consistently applying the this compound designation.

The Molecular Design Limited number MFCD12026012 serves as another standardized identifier across multiple databases and suppliers. This identifier facilitates cross-referencing between different chemical information systems and ensures consistent compound recognition regardless of the specific database or supplier being accessed.

Chemical Abstracts Service Registry Number and Molecular Descriptors

The Chemical Abstracts Service registry number 1150163-89-5 serves as the unique and permanent identifier for this compound. This registry number was first assigned when the compound was initially registered in chemical databases, and it remains constant regardless of changes in nomenclature or database systems. The Chemical Abstracts Service number provides an unambiguous means of identification that transcends language barriers and varying nomenclature conventions across different chemical information systems.

The molecular descriptors for this compound provide comprehensive characterization of its chemical and physical properties. The molecular formula C₁₂H₁₀ClN₃O₂ indicates the presence of 12 carbon atoms, 10 hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight is consistently reported as 263.68 grams per mole across all major chemical databases and suppliers. The monoisotopic mass, which represents the mass of the most abundant isotopic composition, is documented as 263.046154 atomic mass units.

Property Value Source
Molecular Formula C₁₂H₁₀ClN₃O₂
Molecular Weight 263.68 g/mol
Monoisotopic Mass 263.046154 amu
Chemical Abstracts Service Number 1150163-89-5
Molecular Design Limited Number MFCD12026012
International Chemical Identifier Key PTDABCBHVHXZRI-UHFFFAOYSA-N

Additional molecular descriptors include computational predictions for various physicochemical properties. ChemSpider reports the average mass as 263.681 atomic mass units, providing additional precision to the molecular weight determination. The compound's structural complexity is reflected in its multiple ring systems and diverse functional groups, which contribute to its specific chemical behavior and potential applications in research settings.

Properties

IUPAC Name

methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-3-2-4-8(13)5-7/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDABCBHVHXZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674823
Record name Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150163-89-5
Record name Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Component One-Pot Synthesis Approach

A highly efficient and convergent method to synthesize 2-amino-4-substituted pyrimidine-5-carboxylates involves a three-component reaction inspired by Biginelli-type chemistry. This method has been demonstrated in recent medicinal chemistry research for related pyrimidine derivatives:

  • Reactants:

    • α-cyanoketones (bearing the 3-chlorophenyl substituent)
    • Aldehydes or aromatic aldehydes
    • Guanidine derivatives (providing the amino group at position 2)
  • Reaction conditions:

    • One-pot condensation, nucleophilic addition, cyclization, and spontaneous aromatization
    • Solvents such as ethanol or methanol are commonly used
    • Reaction times vary from several hours at room temperature to mild heating
  • Yields:

    • Moderate to excellent (45–89%) after purification by chromatography or recrystallization
  • Advantages:

    • High atom economy
    • Efficient exploration of substituent variations at positions 2, 4, and 6 of the pyrimidine ring
    • Amenable to library synthesis for SAR studies

This method has been validated for synthesizing libraries of 2-amino-4,6-diarylpyrimidine-5-carbonitriles and related carbonyl derivatives, which can be adapted for methyl esters by appropriate choice of starting materials.

Stepwise Synthesis via Cyclocondensation and Chlorination

An alternative approach, especially useful for industrial scale, involves:

  • Step A: Formation of formamido-substituted diethyl malonate derivatives via nitrosation and reduction reactions.

    • Diethyl malonate and acetic acid are reacted with sodium nitrite at low temperatures (5–10 °C) to generate isonitroso diethyl malonate.
    • This intermediate is reduced with zinc powder and formic acid under reflux to form formamido diethyl malonate.
  • Step B: Cyclocondensation with guanidinium hydrochloride in sodium methylate solution (methanol-based) to form 2-amino-4,6-dihydroxy-5-formamidopyrimidine intermediates.

  • Step C: Chlorination using a quaternary ammonium salt catalyst under alkaline conditions to introduce chloro substituents at positions 4 and 6, followed by fractional hydrolysis to yield the target pyrimidine derivative.

  • Features:

    • This method allows for controlled introduction of chloro substituents.
    • The process is optimized for industrial scalability by simplifying operations, reducing costs, and improving yields.
    • Fractional hydrolysis is a critical step requiring careful control to avoid by-products.

Research Findings on Substituent Effects and Reaction Optimization

  • The presence of the 3-chlorophenyl substituent at position 4 is crucial for biological activity, and its incorporation is efficiently achieved through the choice of α-cyanoketone or aromatic aldehyde precursors bearing this substituent.

  • The amino group at position 2 is introduced via guanidine or its derivatives, which condense with the intermediate to form the pyrimidine ring.

  • Methyl ester at position 5 is typically introduced by using methyl-substituted malonate derivatives or by esterification of the carboxylic acid post-cyclization.

  • Reaction conditions such as temperature, solvent, and catalyst choice significantly influence yield and purity.

Data Table: Summary of Preparation Conditions and Yields

Methodology Key Reactants Reaction Conditions Yield (%) Notes
Three-component one-pot synthesis α-cyanoketone (3-chlorophenyl), aldehyde, guanidine Ethanol, room temp, 5 h 45–89 Efficient for library synthesis
Nitrosation and reduction Diethyl malonate, acetic acid, sodium nitrite, zinc, formic acid Low temp (5–10 °C), reflux Moderate to high Industrially scalable, complex steps
Cyclocondensation and chlorination Formamido diethyl malonate, guanidinium hydrochloride, quaternary ammonium salt Methanol, alkaline, reflux Moderate Requires careful control of hydrolysis

Summary and Expert Recommendations

  • The three-component synthetic strategy is the most versatile and widely used method for preparing methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate and related derivatives, allowing rapid access to diverse analogs with good yields and selectivity.

  • For industrial-scale synthesis , the multi-step approach involving nitrosation, reduction, cyclocondensation, and chlorination offers a robust route but requires careful optimization of fractional hydrolysis to minimize by-products.

  • Selection of starting materials bearing the 3-chlorophenyl substituent is critical for regioselective incorporation at position 4.

  • Reaction monitoring by TLC or HPLC and purification by crystallization or chromatography are standard to ensure high purity.

  • Further optimization may include solvent selection, temperature control, and catalyst loading to improve yield and scalability.

This detailed synthesis overview is based on comprehensive analysis of recent medicinal chemistry research and patent literature, excluding unreliable sources, to provide a professional and authoritative guide on the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Chlorine Variations

The position of the chlorine atom on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Chlorine Position Molecular Formula Molecular Weight (g/mol) Purity Key Differences/Applications Reference
Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate 2-chloro C₁₂H₁₀ClN₃O₂ 263.7 95% Reduced steric hindrance; potential solubility differences
Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate 4-chloro C₁₂H₁₀ClN₃O₂ 263.7 98% Enhanced symmetry; may affect crystal packing
Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate 3-chloro C₁₂H₁₀ClN₃O₂ 263.7 98% Moderate steric effects; balanced electronic properties

Heterocycle Variations

Replacing the pyrimidine core with other heterocycles modifies electronic and steric profiles:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Differences/Applications Reference
Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate Thiazole C₁₁H₈ClN₃O₂S 281.7 Increased rigidity; sulfur enhances π-stacking interactions
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Tetrahydro-pyrimidine C₁₃H₁₄ClN₃O₂S 323.8 Saturated ring reduces aromaticity; thioxo group alters hydrogen bonding
  • Thiazole vs. Pyrimidine : Thiazole derivatives often exhibit enhanced metabolic stability due to sulfur’s resistance to oxidation .
  • Saturated vs. Aromatic Cores : Tetrahydro-pyrimidines may improve solubility but reduce planar stacking interactions critical for enzyme binding .

Substituent Variations on the Pyrimidine Core

Modifications at the 2-amino or 5-carboxylate positions impact reactivity and bioactivity:

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight (g/mol) Key Differences/Applications Reference
Methyl 2-amino-5-bromopyrimidine-4-carboxylate Amino Bromine 232.0 Bromine’s bulkiness may hinder binding in active sites
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate Methyl Ethyl ester 209.2 Methyl group reduces steric hindrance; ethyl ester alters lipophilicity
  • Bromo vs.
  • Ester Variations : Methyl esters (vs. ethyl) may enhance hydrolytic stability in vivo .

Biological Activity

Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by its pyrimidine ring structure with various substituents that influence its biological properties. The presence of a 3-chlorophenyl group and a carboxylate moiety enhances its potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in various cellular processes. Research indicates that it may modulate pathways associated with cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The compound exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC50 values of 17.02 μM and 11.73 μM respectively .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-70.87 - 12.91
This compoundMDA-MB-2311.75 - 9.46
5-FluorouracilMCF-717.02
5-FluorouracilMDA-MB-23111.73

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Preliminary investigations suggest that it exhibits notable activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents . The mechanism by which it exerts these effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by researchers at [source] evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound induces apoptosis through caspase activation, significantly increasing caspase-9 levels in treated cells .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further exploration into its use as an antibacterial agent.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate
Reactant of Route 2
Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate

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